molecular formula C15H23NO3 B5663645 [1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate

[1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate

Cat. No.: B5663645
M. Wt: 265.35 g/mol
InChI Key: FGXJNOARKOBNMR-UHFFFAOYSA-N
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Description

[1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate: is a chemical compound with the molecular formula C₁₅H₂₃NO₃. It is characterized by the presence of a morpholine ring, a cyclohexyl group, and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate typically involves the coupling of a morpholine derivative with a cyclohexyl acetylene compound. One common method involves the use of transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents . The reaction conditions often include mild temperatures and the use of environmentally benign solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The unique combination of a morpholine ring, a cyclohexyl group, and an acetate ester in [1-(3-Morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate provides a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

[1-(3-morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(17)19-15(6-3-2-4-7-15)8-5-9-16-10-12-18-13-11-16/h2-4,6-7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXJNOARKOBNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCCCC1)C#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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